molecular formula C15H22N2O6S B4813651 4-methoxy-N-(2-methoxyethyl)-3-morpholin-4-ylsulfonylbenzamide

4-methoxy-N-(2-methoxyethyl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B4813651
M. Wt: 358.4 g/mol
InChI Key: FAAQKGLEZLXQOM-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxyethyl)-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound with the molecular formula C15H22N2O6S This compound is characterized by the presence of a methoxy group, a morpholine ring, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxyethyl)-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyethylamine to yield 4-methoxy-N-(2-methoxyethyl)benzamide.

    Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the benzamide core. This is achieved by reacting the benzamide with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Formation of the Morpholine Ring: The final step involves the reaction of the sulfonyl chloride intermediate with morpholine to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxyethyl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-methoxy-N-(2-methoxyethyl)-3-formylbenzamide or 4-methoxy-N-(2-methoxyethyl)-3-carboxybenzamide.

    Reduction: Formation of 4-methoxy-N-(2-methoxyethyl)-3-morpholin-4-ylsulfanylbenzamide.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

4-methoxy-N-(2-methoxyethyl)-3-morpholin-4-ylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyethyl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The morpholine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-methoxyethyl)-3-methylbenzamide: Similar structure but lacks the sulfonyl and morpholine groups.

    4-methoxy-N-(2-methoxyethyl)-3-(propylamino)sulfonylbenzamide: Similar structure but with a propylamino group instead of the morpholine ring.

Uniqueness

4-methoxy-N-(2-methoxyethyl)-3-morpholin-4-ylsulfonylbenzamide is unique due to the presence of both the sulfonyl group and the morpholine ring, which confer distinct chemical and biological properties. These features may enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S/c1-21-8-5-16-15(18)12-3-4-13(22-2)14(11-12)24(19,20)17-6-9-23-10-7-17/h3-4,11H,5-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAQKGLEZLXQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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